molecular formula C5H8Br3NO3 B11998562 ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate

ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate

Cat. No.: B11998562
M. Wt: 369.83 g/mol
InChI Key: OKSBFSIZGGGWKO-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate is a chemical compound with the molecular formula C5H8Br3NO3 It is known for its unique structure, which includes a carbamate group and a tribromo-substituted hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate typically involves the reaction of ethyl carbamate with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the carbamate group to other functional groups.

    Substitution: The tribromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate involves its interaction with molecular targets in biological systems. The tribromo group and carbamate moiety play crucial roles in its activity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate can be compared with other similar compounds, such as:

  • Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)benzamide
  • Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)propanamide
  • Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)butylamide

These compounds share the tribromo-1-hydroxyethyl group but differ in the nature of the carbamate or amide linkage. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8Br3NO3

Molecular Weight

369.83 g/mol

IUPAC Name

ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate

InChI

InChI=1S/C5H8Br3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11)

InChI Key

OKSBFSIZGGGWKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Br)(Br)Br)O

Origin of Product

United States

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